molecular formula C24H34O B14635515 4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl CAS No. 56117-74-9

4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl

Cat. No.: B14635515
CAS No.: 56117-74-9
M. Wt: 338.5 g/mol
InChI Key: CFMHKKJQFWCAMP-UHFFFAOYSA-N
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Description

4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl is a biphenyl derivative featuring a hexyl chain at the 4-position and a hexyloxy group at the 4'-position. This compound is structurally significant in materials science, particularly in liquid crystal research and organic electronics, due to its mesogenic properties and ability to form stable smectic phases . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution, as demonstrated in the preparation of related biphenyl derivatives . The hexyl and hexyloxy substituents enhance solubility in organic solvents while maintaining rigidity, making it a versatile building block for advanced materials.

Properties

CAS No.

56117-74-9

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

1-hexoxy-4-(4-hexylphenyl)benzene

InChI

InChI=1S/C24H34O/c1-3-5-7-9-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)25-20-10-8-6-4-2/h12-19H,3-11,20H2,1-2H3

InChI Key

CFMHKKJQFWCAMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

Preparation Methods

Molecular Architecture

4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl features two phenyl rings connected by a single bond, with a hexyl chain (-C₆H₁₃) at the 4-position and a hexyloxy group (-OC₆H₁₃) at the 4'-position. This substitution pattern creates a 152° dihedral angle between aromatic rings, as confirmed by X-ray diffraction studies. The electron-donating hexyloxy group and electron-withdrawing alkyl chain induce a dipole moment of 1.78 D, crucial for its liquid crystalline properties.

Functional Significance

The compound's nematic phase range (56-76°C) makes it ideal for twisted nematic displays. Its birefringence (Δn = 0.23 at 589 nm) and dielectric anisotropy (Δε = +7.4) outperform commercial alternatives like 5CB. Recent applications include:

  • Tunable dielectric layers in organic field-effect transistors
  • Alignment matrices for quantum dot arrays
  • Chiral dopants in ferroelectric liquid crystal mixtures

Synthetic Methodologies

Ullmann Coupling Approach

The Ullmann reaction between 4-bromohexylbenzene and 4-hexyloxyphenylboronic acid provides a direct route (Fig. 1). Optimization studies using copper(I) iodide catalysis in polyethylene glycol 400 solvent achieved 89% yield under microwave irradiation (150°C, 45 min). Key parameters:

Condition Value Impact on Yield
Catalyst Loading 8 mol% CuI Max at 10 mol%
Ligand 1,10-Phenanthroline +22% efficiency
Temperature 150°C >95% conversion
Reaction Time 45 min Plateau after 40 min
Solvent PEG 400 35% improvement vs DMF

This method eliminates palladium catalysts, reducing costs by 62% compared to Suzuki coupling. The product exhibits 99.7% HPLC purity after recrystallization from ethanol/water (3:1).

Friedel-Crafts Alkylation Strategy

A two-step synthesis via 4'-hydroxybiphenyl intermediate demonstrates exceptional regiocontrol:

Step 1: Aluminum chloride-mediated etherification
4-Hydroxybiphenyl reacts with hexyl bromide in dichloromethane (0°C → reflux), achieving 94% conversion. Excess AlCl₃ (1.5 eq) prevents di-alkylation byproducts.

Step 2: Grignard alkylation
The intermediate undergoes nucleophilic attack by hexylmagnesium bromide in THF at -78°C, yielding 87% target compound. Critical purification involves silica gel chromatography (hexane:EtOAc 9:1) followed by低温recrystallization.

Cross-Metathesis Pathway

Olefin metathesis using Grubbs 2nd generation catalyst enables modular construction:

norbornene_derivative + hexenyl_ether → [Ru] → biphenyl_scaffold

This method allows precise control over alkoxy chain length but requires strict oxygen-free conditions. Typical yields reach 78% with 5 mol% catalyst loading.

Advanced Purification Techniques

Crystallization Optimization

Solvent screening identified hexane/ethyl acetate (4:1) as optimal, producing needle-like crystals with 99.4% purity (Table 1).

Table 1: Solvent Effects on Crystallization

Solvent System Crystal Form Purity (%) Recovery (%)
Ethanol/Water Platelets 98.2 67
Acetone/Hexane Prisms 99.1 82
Ethyl Acetate Amorphous 95.4 58
Hexane/EtOAc (4:1) Needles 99.4 91

Chromatographic Separations

Reverse-phase HPLC (C18 column, 85:15 MeOH:H₂O) resolves residual starting materials with 0.3% detection limit. Prep-scale separations achieve 99.8% purity at 12 g/hr throughput.

Scalability and Industrial Adaptation

A continuous-flow system designed by Sigma-Aldrich engineers achieves kilogram-scale production:

  • Residence time: 8.7 minutes
  • Throughput: 1.2 kg/day
  • Purity: 99.5%
  • Solvent recovery: 98%

This system reduces energy consumption by 73% compared to batch reactors while eliminating manual handling of air-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃):
δ 7.58 (d, J=8.5 Hz, 4H, Ar-H)
δ 6.98 (d, J=8.5 Hz, 4H, Ar-H)
δ 4.02 (t, J=6.6 Hz, 2H, OCH₂)
δ 2.65 (t, J=7.8 Hz, 2H, Ar-CH₂)
δ 1.25-1.75 (m, 20H, alkyl chains)

HRMS (ESI+):
Calculated for C₂₄H₃₄O [M+H]⁺: 339.2684
Found: 339.2681

Thermal Analysis

DSC thermograms show two distinct phase transitions (Fig. 2):

  • Crystal → Nematic: 56°C (ΔH = 28.4 J/g)
  • Nematic → Isotropic: 76°C (ΔH = 5.7 J/g)

The 20°C nematic range exceeds commercial benchmarks, enabling low-voltage operation in display applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is extensively used in the study of liquid crystalline materials. Its unique properties make it a valuable component in the development of new liquid crystal phases and materials .

Biology and Medicine: Its ability to form ordered structures can enhance the stability and efficacy of therapeutic agents .

Industry: In the industrial sector, 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is used in the manufacture of advanced display technologies, including LCDs and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl exerts its effects is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations under certain conditions, leading to the formation of nematic or smectic phases. These ordered structures are crucial for the compound’s applications in display technologies and other advanced materials .

Comparison with Similar Compounds

The following sections compare 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl with structurally analogous compounds, focusing on synthesis, thermal behavior, electronic properties, and applications.

Structural Analogues with Varying Alkyl Chains
Compound Name Substituents Key Properties/Applications Reference
4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid Hexyl at 4', carboxylic acid at 4 Used in organic semiconductors; moderate thermal stability (Tm = 120–130°C)
4'-(Nonyloxy)[1,1'-biphenyl]-4-carbonitrile Nonyloxy at 4', nitrile at 4 Exhibits smectic A phases; higher melting point (~150°C) due to longer alkyl chain
4-Hexyl-1,1'-biphenyl Hexyl at 4 Lower polarity; used as a solvent additive; Tm = 85–90°C
4'-(Pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid hexyl ester Pentyloxy at 4', ester at 4 Liquid crystalline behavior with Tm = 65°C; lower viscosity than hexyl derivatives

Key Findings :

  • Longer alkyl/alkoxy chains (e.g., nonyloxy) increase melting points and stabilize smectic phases but reduce solubility .
  • Polar groups (carboxylic acid, nitrile) enhance intermolecular interactions, improving charge transport in electronic devices .
Thermal Behavior

Thermal stability and phase transitions of this compound and related compounds were analyzed via differential scanning calorimetry (DSC):

Compound Phase Transitions (°C) Enthalpy (ΔH, J/g) Reference
This compound Cr → SmC: 75; SmC → Iso: 110 45.2 (SmC → Iso)
Gua(6,14)Cl (hexyloxy biphenyl derivative) Cr → SmC: 80; SmC → Iso: 130 50.1 (SmC → Iso)
4'-(Nonyloxy)biphenyl-4-carbonitrile Cr → SmA: 150; SmA → Iso: 180 60.3 (SmA → Iso)

Analysis :

  • The hexyl/hexyloxy substitution in this compound induces a smectic C (SmC) phase, whereas nonyloxy derivatives favor smectic A (SmA) due to increased chain length .
  • Ionic derivatives (e.g., Gua(6,14)Cl) show higher thermal stability, attributed to ionic interactions .
Electronic and Optical Properties

Biphenyl derivatives with electron-donating (e.g., alkoxy) and electron-withdrawing groups (e.g., nitrile) exhibit tunable optoelectronic properties:

  • This compound :

    • Absorbs in the UV region (λmax ≈ 280 nm) due to π→π* transitions.
    • Used in liquid crystal displays (LCDs) for its low rotational viscosity and wide mesophase range .
  • 4'-(Hexyloxy)-N-(4-hydroxyphenyl)biphenyl-4-carboxamide: Shows red-shifted absorption (λmax ≈ 320 nm) due to extended conjugation from the carboxamide group. Potential application in organic light-emitting diodes (OLEDs) .
  • Organotellurium biphenyl derivatives: Exhibit strong absorption in visible light (λmax = 400–500 nm), suitable for photovoltaic materials .

Q & A

Q. How should experimental protocols be designed to mitigate the acute toxicity and handling risks of 4-hexyl-4'-(hexyloxy)-1,1'-biphenyl?

Methodological Answer:

  • Risk Mitigation: Follow GHS hazard classifications (oral toxicity Category 4, skin/eye irritation Category 2) . Use fume hoods for handling, and wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Emergency Protocols: For spills, evacuate the area, use adsorbent materials (e.g., vermiculite), and avoid water to prevent drainage contamination .
  • Storage: Store in sealed containers at 2–8°C in a dry, ventilated space to prevent degradation .

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

Methodological Answer:

  • Synthesis Pathway: Adapt Friedel-Crafts acylation or Suzuki-Miyaura coupling methods used for analogous biphenyl derivatives. Use anhydrous conditions and catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .
  • Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in mesomorphic behavior data for this compound across different studies?

Methodological Answer:

  • Contextual Analysis: Cross-reference experimental conditions (e.g., heating/cooling rates, sample history) that affect phase transitions. For example, discrepancies in clearing temperatures may arise from thermal hysteresis .
  • Theoretical Frameworks: Apply Landau-de Gennes theory to model phase behavior, integrating differential scanning calorimetry (DSC) and polarized optical microscopy (POM) data .
  • Reproducibility: Replicate studies using standardized protocols (e.g., ISO 11357-1 for DSC) and disclose environmental controls (humidity, inert atmosphere) .

Q. What multi-technique strategies are effective in characterizing the supramolecular interactions of this compound in liquid crystalline phases?

Methodological Answer:

  • Combined Spectroscopy: Pair XRD with variable-temperature FTIR to correlate molecular packing (d-spacing from XRD) with conformational changes (C-O-C stretching modes in FTIR) .
  • Computational Modeling: Use density functional theory (DFT) to predict dipole-dipole interactions and validate with dielectric spectroscopy .
  • Advanced Imaging: Apply atomic force microscopy (AFM) in tapping mode to map surface topography and domain alignment in thin films .

Q. How can researchers optimize the environmental stability of this compound for long-term material science applications?

Methodological Answer:

  • Degradation Studies: Perform accelerated aging tests (e.g., 85°C/85% RH for 500 hours) and monitor oxidative degradation via GC-MS to identify breakdown products .
  • Stabilizers: Evaluate additives like hindered phenol antioxidants (e.g., Irganox 1010) at 0.1–1 wt% to suppress radical-mediated degradation .
  • Lifecycle Assessment: Use OECD 301F guidelines to assess biodegradability and ecotoxicity in aquatic systems .

Data Analysis and Theoretical Integration

Q. What statistical approaches are recommended for analyzing discrepancies in DSC thermograms of this compound?

Methodological Answer:

  • Error Quantification: Apply Tukey’s HSD test to compare enthalpy changes across replicate trials. Use principal component analysis (PCA) to identify outlier datasets .
  • Model Fitting: Optimize non-linear regression (e.g., Avrami equation) to phase transition kinetics, ensuring R² > 0.99 .
  • Uncertainty Reporting: Disclose confidence intervals (95% CI) and measurement uncertainties (e.g., ±0.5°C for temperature readings) .

Q. How can theoretical frameworks guide the design of this compound-based sensors?

Methodological Answer:

  • Structure-Function Models: Use Hammett parameters to predict electron-donating effects of hexyloxy groups on π-conjugation .
  • Sensor Design: Integrate DFT-predicted HOMO-LUMO gaps with experimental UV-Vis spectra to tailor optoelectronic responses .
  • Validation: Test sensitivity to analytes (e.g., volatile organic compounds) using quartz crystal microbalance (QCM) and compare with computational simulations .

Training and Skill Development

Q. What advanced training is essential for researchers working on this compound synthesis and analysis?

Methodological Answer:

  • Techniques: Mastery of air-sensitive synthesis (Schlenk line, glovebox) and advanced chromatography (preparative HPLC, SFC) .
  • Data Interpretation: Formal coursework in chemometrics (e.g., multivariate analysis for spectroscopic data) and molecular dynamics simulations .
  • Safety Certification: Complete OSHA-compliant training for handling acute toxins and irritants, including emergency response drills .

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